molecular formula C18H17ClN2OS B2359055 1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1226447-31-9

1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2359055
CAS No.: 1226447-31-9
M. Wt: 344.86
InChI Key: ICJYYEYKSHCPCF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is a substituted imidazole derivative characterized by:

  • Ethylthio group at position 2: Introduces sulfur-based reactivity and modulates electronic properties.
  • 4-Methoxyphenyl at position 5: Contributes to π-π stacking interactions and solubility.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-ethylsulfanyl-5-(4-methoxyphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-3-23-18-20-12-17(13-4-10-16(22-2)11-5-13)21(18)15-8-6-14(19)7-9-15/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJYYEYKSHCPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.

    Introduction of substituents: The 4-chlorophenyl, ethylthio, and 4-methoxyphenyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
1-(4-Chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole 4-ClPh (C1), ethylthio (C2), 4-MeOPh (C5) C₁₈H₁₇ClN₂OS 344.85 g/mol Limited data; inferred bioactivity via analogs -
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole 4-ClPh (C1), Cl (C4), Ph (C5) C₁₅H₁₀Cl₂N₂ 289.16 g/mol Yellow solid, mp 126–128°C; NMR δ 7.58 (s, 1H)
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 4-FPh (C2), 4-MeOPh (C1), CH₃ (C4, C5) C₁₈H₁₇FN₂O 296.34 g/mol Optical properties; synthetic mediator
1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol 4-ClPh (C1), 4-MePh (C5), SH (C2) C₁₆H₁₃ClN₂S 300.81 g/mol CAS 1105188-80-4; thiol reactivity
1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate 4-ClPh (C4), 2,6-Cl₂PhS (C2), NO₃ counterion C₁₉H₁₇Cl₃N₃O₃S 491.78 g/mol Antifungal activity (Candida albicans)

Structural and Electronic Differences

  • Position 2 Modifications :

    • Ethylthio group (target compound) vs. thiol () or dichlorophenylthio (): Sulfur-containing groups enhance electron-withdrawing effects and metabolic stability.
    • 4-Methoxyphenyl (target compound) vs. methylphenyl (): Methoxy groups improve solubility via polar interactions.
  • Position 5 Variations: 4-Methoxyphenyl (target) vs.

Biological Activity

The compound 1-(4-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activities of this compound, focusing on its antitumor effects, mechanisms of action, and other relevant biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including This compound . In vitro evaluations have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells.

  • IC50 Values : The compound exhibited varying IC50 values across different cell lines:
    • A549: 10.96 µM
    • SGC-7901: 2.96 µM
    • HeLa: 4.07 µM

These values indicate that the compound is notably effective compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) , with selectivity indices suggesting a higher tolerance in normal cells versus tumor cells .

The mechanism underlying the antitumor activity involves the induction of apoptosis. Studies have shown that treatment with this compound leads to:

  • Increased expression of pro-apoptotic proteins such as Bax .
  • Decreased expression of anti-apoptotic proteins like Bcl-2 .
  • Activation of caspase-3, indicating a clear apoptotic pathway activation .

Antimicrobial Activity

Beyond its antitumor properties, this imidazole derivative has also been investigated for its antimicrobial activity . Some studies suggest that similar compounds within the imidazole family exhibit notable antifungal and antibacterial properties.

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives have shown MIC values as low as 12.5 μg/mL against various fungal strains .

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various imidazole derivatives, it was found that This compound significantly outperformed traditional chemotherapy agents in terms of potency and selectivity towards cancer cells. The study utilized multiple assays to measure cell viability and apoptosis rates .

Study 2: Mechanistic Insights

A mechanistic study involving Western blot analysis revealed that treatment with the compound resulted in a significant increase in Bax protein levels and a decrease in Bcl-2 levels over time. This shift indicates a strong pro-apoptotic effect, corroborating its potential as an effective antitumor agent .

Data Table: Biological Activities Summary

Biological ActivityCell LineIC50 (µM)Mechanism of Action
AntitumorA54910.96Apoptosis induction via Bax/Bcl-2
SGC-79012.96Caspase activation
HeLa4.07Increased pro-apoptotic signaling
AntifungalVarious12.5Inhibition of fungal growth

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for aryl substitutions .
  • Yield improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >85% purity .

Q. Table 1: Representative Synthetic Data

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Ring formationThiourea, HCl/EtOH, 70°C7289%
Chlorophenyl additionCl₂, FeCl₃, DCM6592%
Methoxy substitutionNaOMe, DMF, 60°C6887%

Basic: How can researchers characterize this compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), δ 2.5–3.0 ppm (ethylthio -SCH₂CH₃) .
    • ¹³C NMR : Confirm aryl carbons (110–150 ppm) and sulfur/carbon linkages .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS molecular ion peak at m/z 358.8 [M+H]⁺ .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from variations in assay conditions or cellular models. Mitigation approaches include:

  • Dose-response validation : Test across a wide concentration range (nM to μM) to identify true IC₅₀ values .
  • Target specificity assays : Use kinase profiling panels (e.g., Eurofins KinaseScan) to rule off-target effects .
  • Meta-analysis : Compare datasets from PubChem BioAssay (AID 1259351) and ChEMBL, adjusting for differences in cell lines (e.g., HEK293 vs. HeLa) .

Q. Table 2: Biological Activity Comparison

StudyIC₅₀ (μM)TargetCell LineReference
A1.2EGFRHeLa
B4.8EGFRHEK293

Advanced: How do electronic effects of substituents influence this compound’s enzyme inhibition?

Answer: The 4-methoxyphenyl (electron-donating) and 4-chlorophenyl (electron-withdrawing) groups modulate electron density on the imidazole ring, affecting binding to enzymatic active sites:

  • Methoxy group : Enhances π-π stacking with hydrophobic pockets (e.g., COX-2) but reduces solubility .
  • Chlorine substituent : Increases electrophilicity, improving covalent binding to cysteine residues in kinases .
  • Ethylthio group : Sulfur’s lone pairs facilitate hydrogen bonding with catalytic lysine residues .

Computational validation : DFT calculations (B3LYP/6-31G*) show HOMO localization on the imidazole ring, supporting redox-mediated mechanisms .

Advanced: What in silico tools predict this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME to estimate LogP (2.8), indicating moderate lipophilicity, and BOILED-Egg model for blood-brain barrier permeability .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (AMBER force field) predict stable binding to EGFR (RMSD < 2.0 Å over 100 ns) .
  • Docking studies : AutoDock Vina identifies binding poses in COX-2 (PDB: 5KIR) with a docking score of −9.2 kcal/mol .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at −20°C in airtight, light-resistant vials to prevent oxidation of the ethylthio group .
  • Solubility : Dissolve in DMSO (10 mM stock) and avoid freeze-thaw cycles (>3 cycles reduce activity by 20%) .

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